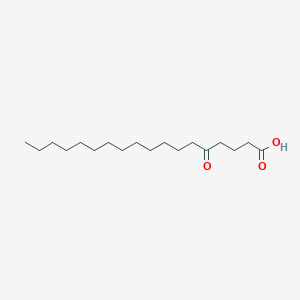
5-Oxooctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxooctadecanoic acid, also known as 5-oxo-18:1 fatty acid, is a bioactive lipid that has been found to have various physiological and biochemical effects. It is a metabolite of linoleic acid, an essential fatty acid that cannot be synthesized by the human body and must be obtained through the diet. 5-Oxooctadecanoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising target for scientific research.
Applications De Recherche Scientifique
Oxidation and Synthesis
5-Oxooctadecanoic acid is involved in the oxidation and synthesis of various fatty acids. In a study by Alaiz et al. (1988), the oxidation of 12-oxo-(Z)-9-octadecenoic acid led to the production of minor and major products including erythro-9,10-Dihydroxy-12-oxooctadecanoic acid and 9,12-epoxyoctadeca-9,11-dienoic acid, respectively (Alaiz et al., 1988).
Biochemical Characterization
Another study focused on the chemical constituents from Tiliacora triandra identified derivatives of fatty acids, including ethyl-5,7-dihydroxy-6-oxooctadecanoate, along with their inhibitory activity against α-glucosidase and α-amylase (Makinde et al., 2020).
Derivatization and Structural Analysis
The derivatization and structural analysis of keto fatty acids have been a subject of research. Ahmad et al. (1986) studied the preparation of oxathiolanes from oxo fatty acids, including 9-oxooctadecanoic acid, revealing insights into their spectral properties and chemical reactions (Ahmad et al., 1986).
Biological Activity
Research by Powell and Rokach (2005) delved into the biochemistry and biology of 5-oxo-ETE, a derivative of arachidonic acid, highlighting its role as a chemoattractant and mediator in various biological processes, including in allergic diseases like asthma (Powell & Rokach, 2005).
Molecular Interactions and Applications
The molecular interactions and applications of oxooctadecanoates and similar compounds have been a focus area as well. For instance, Zarini and Murphy (2003) investigated the biosynthesis of 5-oxo-6,8,11,14-eicosatetraenoic acid from 5-hydroperoxyeicosatetraenoic acid in murine macrophages, offering insights into the biochemical pathways involved (Zarini & Murphy, 2003).
Chemotaxis and Cellular Responses
Studies also explore the chemotactic properties of 5-oxo-ETE and related compounds. Sturm et al. (2005) found that 5-oxo-ETE is a potent chemoattractant for human basophils, suggesting its role in atopic diseases (Sturm et al., 2005).
Propriétés
Numéro CAS |
16694-31-8 |
|---|---|
Nom du produit |
5-Oxooctadecanoic acid |
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
5-oxooctadecanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h2-16H2,1H3,(H,20,21) |
Clé InChI |
UIROXHXJKJUFSV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)CCCC(=O)O |
Autres numéros CAS |
16694-31-8 |
Synonymes |
5-ketostearic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)

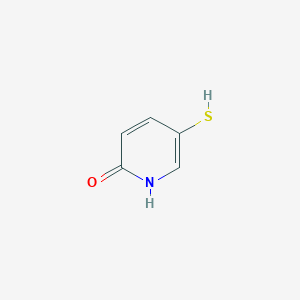
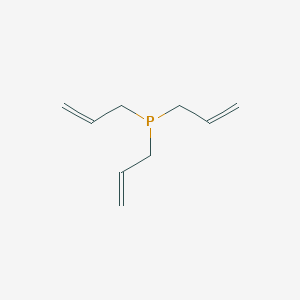
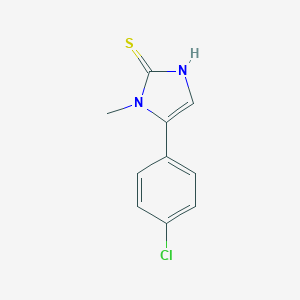
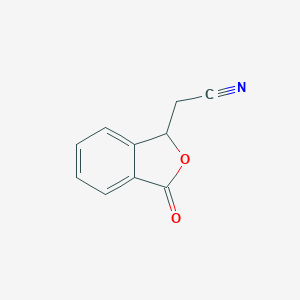
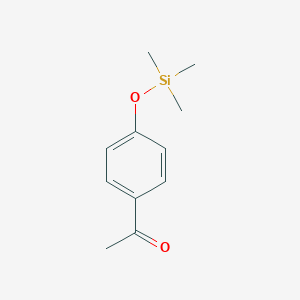
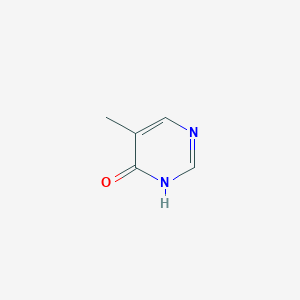
![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)
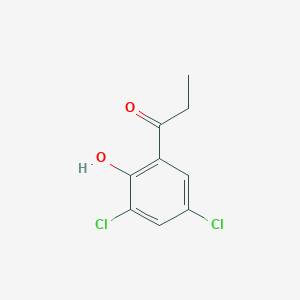
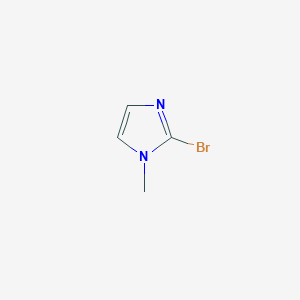
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
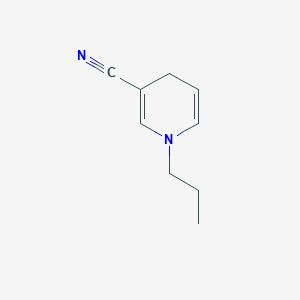
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)